molecular formula C23H16FNO2 B6509583 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904432-91-3

1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6509583
CAS No.: 904432-91-3
M. Wt: 357.4 g/mol
InChI Key: GHMFHBRHPPOSMP-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a benzyl group, a fluorobenzoyl group, and a dihydroquinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 4-fluorobenzoyl chloride with 1-benzyl-1,4-dihydroquinolin-4-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinolinone derivatives.

    Substitution: The benzyl and fluorobenzoyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines, resulting in the formation of substituted quinolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinolinone derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an inhibitor of enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Parkinson’s disease.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme and prevents the oxidation of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurodegenerative disorders.

Comparison with Similar Compounds

1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:

    1-benzyl-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one: Similar in structure but with a chlorine atom instead of a fluorine atom, which can affect its biological activity and chemical reactivity.

    1-benzyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one: Contains a methyl group instead of a fluorine atom, which can influence its pharmacokinetic properties and therapeutic potential.

    1-benzyl-3-(4-nitrobenzoyl)-1,4-dihydroquinolin-4-one: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-3-(4-fluorobenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFHBRHPPOSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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